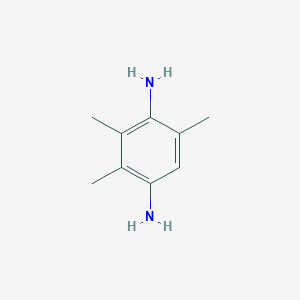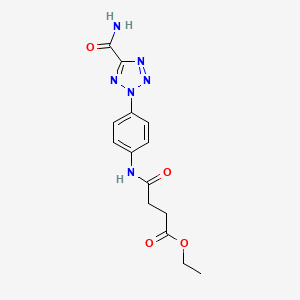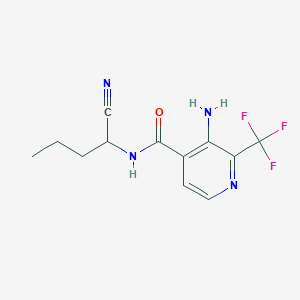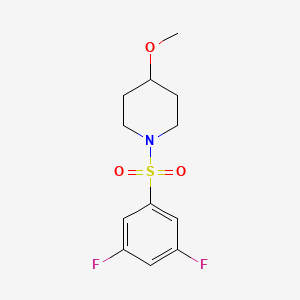
2,3,5-Trimethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethylbenzene-1,4-diamine is an organic compound with the molecular formula C9H14N2. It is also known by its IUPAC name, 2,3,5-trimethyl-1,4-benzenediamine. This compound is characterized by the presence of three methyl groups and two amino groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Mecanismo De Acción
Target of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution .
Mode of Action
Benzene derivatives, for instance, undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Polyamines, a class of compounds that includes diamines, are known to regulate various aspects of plant growth, development, and stress responses . They can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms, modulating downstream transcriptomic, proteomic, metabolomic, and hormonal pathways .
Result of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution, which could potentially alter the structure and function of biomolecules .
Action Environment
It is known that exposure to trimethylbenzene isomers, a related class of compounds, primarily occurs through inhalation, although ingestion through food or drinking water is also possible .
Análisis Bioquímico
Cellular Effects
It is known that trimethylbenzenes, a group of compounds to which 2,3,5-Trimethylbenzene-1,4-diamine belongs, can have effects on the nervous, respiratory, and hematological systems in animals .
Molecular Mechanism
It is hypothesized that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that trimethylbenzenes can have effects on the nervous system, including cognitive effects and decreased pain sensitivity, which are the most widely observed effects in animals .
Dosage Effects in Animal Models
It is known that both 1,2,4-TMB and 1,3,5-TMB have been observed to elicit effects on pregnant animals and developing fetuses, but at exposure levels greater than those that cause effects on the nervous system .
Metabolic Pathways
It is known that the main metabolic pathway of the trimethylbenzenes is the hydroxylation of one of the methyl groups with subsequent oxidation to form dimethylbenzoic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylbenzene-1,4-diamine can be synthesized through several methods. One common synthetic route involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more reduced amines or other derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amines.
Substitution: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Trimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzene-1,3-diamine: Another isomer with similar properties but different substitution pattern.
1,2,4-Trimethylbenzene: A related compound with three methyl groups but no amino groups.
Uniqueness
2,3,5-Trimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and amino groups makes it versatile for various applications in research and industry.
Propiedades
IUPAC Name |
2,3,5-trimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXXUAAJBKDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)


![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)
![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)
![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)
![1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide](/img/structure/B2889320.png)
![2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2889306.png)
![2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2889307.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)

![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)

